Natriuretic peptide type-B

Pharmacokinetics Heart Failure Cardiovascular Pharmacology

BNP-32 is the active 32-aa peptide hormone (3464 Da) with intact Cys¹⁰-Cys²⁶ disulfide bridge essential for NPR-A/cGMP signaling (EC₅₀ 27 nM). Unlike inert NT-proBNP, only BNP-32 delivers functional receptor pharmacology. Requires ≥95% HPLC purity, verified disulfide integrity & absent proBNP cross-reactivity—critical given 43.0% inter-assay CV across commercial BNP immunoassays. Provides 10 percentage-point superior sensitivity (0.65 vs 0.55) for cardioembolic stroke detection. Mandates EDTA-plastic collection for accurate quantification.

Molecular Formula C143H244N50O42S4
Molecular Weight 3464.0 g/mol
CAS No. 114471-18-0
Cat. No. B571285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNatriuretic peptide type-B
CAS114471-18-0
SynonymsBNP-32;  Brain Natriuretic Peptide-32 human;  BNP (1-32), human;  Basic natriuretic peptide (BNP)
Molecular FormulaC143H244N50O42S4
Molecular Weight3464.0 g/mol
Structural Identifiers
InChIInChI=1S/C143H244N50O42S4/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1
InChIKeyHPNRHPKXQZSDFX-OAQDCNSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BNP-32 (Natriuretic Peptide Type-B, CAS 114471-18-0): Product Specification and Structural Basis for Scientific Procurement


Natriuretic peptide type-B (BNP-32, CAS 114471-18-0) is a biologically active 32-amino acid polypeptide hormone (molecular mass 3464 Da, formula C₁₄₃H₂₄₄N₅₀O₄₂S₄) primarily secreted by cardiac ventricles in response to myocardial stretch . The mature peptide contains a 17-amino acid ring structure formed by a disulfide bridge between Cys¹⁰ and Cys²⁶, which is essential for receptor binding and biological activity [1]. BNP-32 binds to and activates natriuretic peptide receptor A (NPR-A/GC-A) to stimulate cGMP production, mediating vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system [2]. In procurement contexts, BNP-32 is available as synthetic peptide (purity ≥95% by HPLC) or recombinant protein expressed in E. coli or yeast systems, with applications spanning immunoassay calibration, antibody development, receptor pharmacology studies, and therapeutic research [3].

Why BNP-32 (CAS 114471-18-0) Cannot Be Substituted with NT-proBNP, proBNP, or ANP in Assay Calibration and Receptor Pharmacology Studies


BNP-32 exhibits fundamentally distinct structural, pharmacological, and analytical properties relative to closely related natriuretic peptides, making substitution in procurement decisions problematic. Unlike the biologically inert N-terminal fragment NT-proBNP (76 amino acids), BNP-32 possesses the intact disulfide-bonded ring structure required for NPR-A receptor activation and cGMP signaling . Compared to atrial natriuretic peptide (ANP), BNP-32 demonstrates a 5-fold longer plasma half-life (12.1 ± 3.0 min vs. 2.4 ± 0.7 min in CHF patients) and distinct receptor binding kinetics [1]. Critically, commercial BNP immunoassays exhibit profound between-method variability (up to 43.0 CV% across platforms) due to differential cross-reactivity with proBNP and lack of standardized calibrators, whereas NT-proBNP assays show substantially lower variability (8.7 CV%) [2]. These differences render cross-substitution scientifically invalid for assay calibration, receptor pharmacology, and diagnostic reference material applications. Additionally, BNP-32 demonstrates marked instability in glass collection tubes (requiring EDTA-coated plastic for accurate quantification), a pre-analytical constraint not applicable to NT-proBNP [3].

BNP-32 (CAS 114471-18-0) Quantitative Differentiation Evidence: Comparative Performance Data Against ANP, NT-proBNP, and CNP


BNP-32 Exhibits 5-Fold Longer Plasma Half-Life Than ANP in Congestive Heart Failure Patients

In a randomized controlled trial of 16 congestive heart failure (CHF) patients receiving 2-hour intravenous infusions, BNP-32 demonstrated significantly prolonged circulatory persistence compared to atrial natriuretic peptide (ANP). Following infusion cessation, the plasma half-life (t₁/₂) of BNP-32 was 12.1 ± 3.0 minutes, representing a 5.04-fold increase over the ANP half-life of 2.4 ± 0.7 minutes (p-value not explicitly reported for direct comparison, but data derived from same study cohort) [1]. This pharmacokinetic distinction has direct implications for experimental design in receptor pharmacology and in vivo functional studies.

Pharmacokinetics Heart Failure Cardiovascular Pharmacology

BNP-32 Demonstrates Equivalent Diagnostic Accuracy to NT-proBNP in Emergency Heart Failure Detection (AUC 0.916 vs. 0.903)

In a prospective head-to-head study of 251 consecutive dyspneic patients presenting to the emergency department, BNP-32 and NT-proBNP demonstrated statistically equivalent diagnostic performance for congestive heart failure (CHF) detection [1]. The area under the ROC curve (AUC) for BNP-32 was 0.916 compared to 0.903 for NT-proBNP (p = 0.277, statistical power 94%). At optimal cut-off concentrations, BNP-32 achieved a sensitivity of 80% and specificity of 86% (295 ng/L cut-off), while NT-proBNP achieved 87% sensitivity and 81% specificity (825 ng/L cut-off), with overall diagnostic accuracies of 83% and 84%, respectively. No statistically significant difference in misclassification rates was observed (17 for BNP vs. 14 for NT-proBNP, p = 0.720).

Diagnostic Accuracy Heart Failure Emergency Medicine

BNP-32 Immunoassays Exhibit 43.0% Between-Method Variability—5-Fold Higher Than NT-proBNP (8.7%)

The CardioOrmoCheck proficiency testing program, involving over 100 Italian laboratories across 7 annual cycles (2005-2011) with 72 study samples and 6,706 total results, quantified the between-method variability for commercial BNP and NT-proBNP immunoassays [1]. BNP-32 immunoassays demonstrated a between-method coefficient of variation (CV%) of 43.0%, approximately 5-fold higher than the 8.7 CV% observed for NT-proBNP assays. Furthermore, systematic differences between popular BNP methods exceeded 2-fold (e.g., TRIAGE Beckman-Coulter vs. ADVIA Centaur Siemens), whereas NT-proBNP methods showed substantially better agreement. Notably, when recombinant glycosylated proBNP (expressed in HEK cells) was used as a common calibrator, between-assay CV for BNP was reduced from 24.5-47.2% to 14.8% [2].

Immunoassay Standardization Analytical Variability Clinical Chemistry

BNP-32 Recovery Rate in EDTA/PET Tubes (88.23%) Exceeds Heparin/Glass Tubes (77.46%) by 10.77 Percentage Points

A comparative study evaluating BNP-32 concentration and stability across three collection tube types (heparin/glass, EDTA/glass, and EDTA/polyethylene terephthalate [PET]) on the Mindray CL-6000i platform demonstrated significant pre-analytical differences [1]. BNP-32 recovery rates following spiking of 2000 ng/L into healthy volunteer plasma were 77.46% for heparin/glass tubes, 86.04% for EDTA/glass tubes, and 88.23% for EDTA/PET tubes. BNP concentrations in EDTA/glass tubes were 31.4% higher than those in heparin/glass tubes (p < 0.001) and 3.04% lower than those in EDTA/PET tubes (p = 0.015). Post-centrifugation stability at room temperature for 4 hours showed BNP remaining stable in EDTA/PET tubes, slight decrease in EDTA/glass tubes (-1.84% at 4 h), and progressive decline in heparin/glass tubes (-26.62% at 4 h, p < 0.001).

Sample Stability Pre-analytical Variables Clinical Laboratory

BNP-32 Binds NPR-A with 10-Fold Lower Affinity Than ANP, Requiring Distinct Dose-Response Characterization

BNP-32 binds to and activates natriuretic peptide receptor A (NPR-A/GC-A) in a manner similar to ANP but with quantifiably lower affinity . In comparative binding studies using rat NPR-A transfected Cos-P cells, ANP (rANP28) exhibited a high-affinity pK of 10.4 ± 0.1 (Kd ≈ 0.04 nM), whereas BNP-32 (pBNP32) displayed two distinctive affinity components: a high-affinity pK of 9.74 ± 0.05 (Kd ≈ 0.18 nM) and a lower-affinity pK of 7.8 ± 0.1 (Kd ≈ 15.8 nM) [1]. In human chimeric NPR-A/IgG fusion proteins, BNP-32 shows Kd values of 7.3 pM for NPR1 and 13 pM for NPR3, with marked selectivity over NPR2/GC-B (Kd = 30,000 pM, >4,100-fold selectivity) [2]. Functional cGMP accumulation assays in HEK293 cells expressing human NPR1 yield an EC₅₀ of 27 nM for BNP-32, with tissue-specific EC₅₀ values of 9 nM in bovine aortic endothelial cells and 17 nM in aortic smooth muscle cells.

Receptor Pharmacology Binding Affinity Guanylyl Cyclase

BNP-32 Superior Sensitivity (65%) vs. NT-proBNP (55%) for Cardioembolic Stroke Detection, with Equivalent Overall Accuracy

A comparative diagnostic meta-analysis of 16 prospective cohort studies (10 BNP studies, 6 NT-proBNP studies) evaluated the efficacy of BNP-32 versus NT-proBNP in distinguishing cardioembolic stroke from non-cardioembolic stroke in adult ischemic stroke patients [1]. BNP-32 demonstrated a summary sensitivity of 0.65 (95% CI: 0.63-0.68) and summary specificity of 0.85 (95% CI: 0.83-0.87), with an area under the SROC curve (AUC) of 0.8718 (SE: 0.0248). In comparison, NT-proBNP showed a summary sensitivity of 0.55 (95% CI: 0.52-0.59) and summary specificity of 0.93 (95% CI: 0.91-0.94), with an AUC of 0.8746 (SE: 0.0280). Overall diagnostic accuracies were closely equivalent, with BNP exhibiting superior sensitivity (+10 percentage points) and NT-proBNP exhibiting superior specificity (+8 percentage points). A prospective head-to-head study (n=165) similarly reported BNP AUC 0.845 vs. NT-proBNP AUC 0.861, with BNP cut-off 49.8 pg/mL yielding sensitivity 87.5%/specificity 79.0% [2].

Stroke Diagnostics Cardioembolism Biomarker Comparison

BNP-32 (CAS 114471-18-0) Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Immunoassay Calibrator and Reference Standard Development for BNP Diagnostic Kits

BNP-32 is the essential calibrator material for BNP immunoassay development and lot-release testing. The documented 43.0% between-method CV across commercial platforms underscores the critical need for well-characterized, high-purity BNP-32 reference material to minimize inter-laboratory variability [1]. Sourcing BNP-32 with defined purity (≥95% by HPLC), verified disulfide bridge integrity (Cys¹⁰-Cys²⁶), and documented absence of proBNP cross-reactive epitopes enables improved assay standardization. Recent evidence demonstrates that using recombinant glycosylated proBNP as a common calibrator reduces between-assay CV from 24.5-47.2% to 14.8% [2], establishing a procurement criterion that BNP-32 reference materials should be accompanied by orthogonal purity characterization data (HPLC, MS, SDS-PAGE) to enable reliable calibration curve generation.

Receptor Pharmacology and cGMP Signaling Pathway Studies Requiring Biologically Active Peptide

For NPR-A/GC-A receptor pharmacology studies, BNP-32 is the required agonist because only the mature 32-amino acid peptide with intact disulfide-bonded ring structure activates NPR-A to stimulate cGMP production (EC₅₀ = 27 nM in HEK293 cells) [1]. Unlike the inert NT-proBNP fragment (no receptor activity), BNP-32 provides the functional readout necessary for receptor binding, signaling, and antagonism studies. Researchers must account for BNP-32's 4.5-fold lower NPR-A affinity compared to ANP and its biphasic binding profile (high-affinity pK 9.74 ± 0.05, lower-affinity pK 7.8 ± 0.1) when designing dose-response experiments [2]. Procurement specifications should include receptor activation validation (cGMP accumulation assay) and NPR-A/NPR3 selectivity data (NPR2 Kd = 30,000 pM) to confirm biological activity of the sourced material.

Clinical Validation Studies for Heart Failure Diagnostic Assays Requiring Defined Pre-analytical Protocols

Clinical validation studies evaluating BNP-32 diagnostic performance for heart failure (AUC 0.916, sensitivity 80%, specificity 86% at 295 ng/L cut-off) [1] must implement rigorous pre-analytical controls to ensure data validity. The documented 10.77 percentage-point recovery difference between EDTA/PET tubes (88.23%) and heparin/glass tubes (77.46%) and the progressive 26.62% decline in BNP concentration over 4 hours in heparin/glass tubes [2] mandate that all study protocols specify EDTA-coated plastic collection tubes with standardized time-to-centrifugation (≤1 hour) and immediate plasma freezing. For multi-center trials using different BNP assay platforms, the 2-fold systematic difference between methods (e.g., TRIAGE vs. ADVIA Centaur) [3] requires procurement of platform-specific calibrators and adoption of assay-specific reference intervals rather than universal cut-off values.

Cardioembolic Stroke Biomarker Research Requiring High-Sensitivity Detection

For research applications focused on detecting cardioembolic stroke in acute ischemic stroke patients, BNP-32 offers superior sensitivity (summary sensitivity 0.65, 95% CI 0.63-0.68) compared to NT-proBNP (0.55, 95% CI 0.52-0.59), representing a 10 percentage-point absolute sensitivity advantage [1]. This differential performance supports procurement of BNP-32 when the research objective prioritizes minimizing false-negative results (i.e., not missing potential cardioembolic cases). In hyperacute and early acute phase settings, BNP-32 cut-off values of 49.8 pg/mL achieve 87.5% sensitivity and 79.0% specificity (AUC 0.845), comparable to NT-proBNP at 350 pg/mL (90.6% sensitivity, 75.2% specificity, AUC 0.861) [2]. Procurement for stroke biomarker studies should verify assay linearity in the 10-500 pg/mL range and document cross-reactivity with proBNP to ensure accurate quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Natriuretic peptide type-B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.